(R)-(+)-4-Chloromandelonitrile chemical properties and structure
(R)-(+)-4-Chloromandelonitrile chemical properties and structure
An In-Depth Technical Guide to (R)-(+)-4-Chloromandelonitrile: Structure, Properties, and Synthetic Applications
Introduction: The Significance of a Chiral Intermediate
(R)-(+)-4-Chloromandelonitrile is a crucial chiral building block in the field of organic synthesis, particularly for the pharmaceutical and fine chemical industries.[1][2] As a cyanohydrin, its structure incorporates both a hydroxyl and a nitrile group attached to the same stereocenter, making it a versatile precursor for a variety of valuable enantiopure compounds. Its primary importance lies in its role as an intermediate for synthesizing optically active α-hydroxy carboxylic acids, α-hydroxy ketones, and β-amino alcohols, which are common structural motifs in biologically active molecules.[2][3] The demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic profiles, a concept central to modern drug development known as "chiral switching".[4][5]
This guide provides a comprehensive overview of (R)-(+)-4-Chloromandelonitrile, detailing its chemical structure, physicochemical properties, spectroscopic signature, and state-of-the-art synthetic methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in asymmetric synthesis.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its reactivity and handling. (R)-(+)-4-Chloromandelonitrile, with the chemical formula C₈H₆ClNO, possesses a well-defined three-dimensional structure that is the source of its chirality.
Molecular Structure
The structure consists of a 4-chlorophenyl group, a hydroxyl group, and a nitrile group all bonded to a single chiral carbon atom. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.
Caption: Molecular Structure of (R)-(+)-4-Chloromandelonitrile.
Physicochemical Data
A summary of the key properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | [6] |
| CAS Number | 97070-79-6 | [1][7] |
| Molecular Formula | C₈H₆ClNO | [6][7] |
| Molecular Weight | 167.59 g/mol | [1][6][7] |
| Appearance | Solid | [1] |
| Melting Point | 70-74 °C | [1][2] |
| Optical Activity | [α]20/D +39° (c=1 in chloroform) | [1] |
| Storage Temperature | 2-8°C | [1] |
Part 2: Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a specific spectrum for (R)-(+)-4-Chloromandelonitrile is not publicly available in the search results, its structure allows for predictable spectroscopic features based on the analysis of similar compounds, such as (R)-mandelonitrile.[8][9][10][11][12]
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~7.4-7.6 ppm). Due to the para-substitution of the chlorine atom, the aromatic ring will produce a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
Methine Proton (-CH(OH)CN): A singlet is anticipated around 5.6 ppm. This proton is deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups, as well as the aromatic ring.
-
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the sample concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals are expected in the aromatic region (approx. 127-136 ppm). This includes the chlorine-bearing carbon (ipso-carbon), two signals for the ortho and meta carbons, and one for the para-carbon relative to the chiral center.
-
Nitrile Carbon (-C≡N): A signal is expected around 118-120 ppm.
-
Methine Carbon (-CH(OH)CN): The chiral carbon attached to the hydroxyl group should appear at approximately 63-65 ppm.
Infrared (IR) Spectroscopy
-
Hydroxyl Group (O-H stretch): A broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.
-
Nitrile Group (C≡N stretch): A sharp, medium-intensity absorption peak around 2250 cm⁻¹. This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹.
Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures reliable and reproducible data. The causality behind each step is critical for obtaining a self-validating result.
-
Sample Preparation (The "Why"): To ensure homogeneity and accurate signal integration, the sample must be fully dissolved. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
-
Accurately weigh 5-10 mg of (R)-(+)-4-Chloromandelonitrile.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a common choice for its good dissolving power for moderately polar organics.
-
If any particulates are visible, filter the solution through a small pipette with a cotton or glass wool plug directly into a 5 mm NMR tube. This prevents magnetic field shimming issues caused by suspended solids.
-
-
Instrument Setup (The "Why"): Proper instrument calibration and parameter selection are essential for resolution and sensitivity.
-
Use a spectrometer with a frequency of at least 300 MHz to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Ensure the spectral width covers the entire expected range (e.g., 0-10 ppm).
-
Part 3: Enantioselective Synthesis
The synthesis of chiral cyanohydrins can be achieved through various chemical and enzymatic methods.[4][13][14] However, biocatalysis using hydroxynitrile lyases (HNLs) has become a preferred industrial method due to its exceptional enantioselectivity and environmentally benign nature.[3][15][16]
The Biocatalytic Advantage: Hydroxynitrile Lyases (HNLs)
HNLs are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone.[3] The choice of a specific HNL allows for the production of either the (R)- or (S)-enantiomer with very high enantiomeric excess (ee).[3][15]
Causality behind the choice of enzymatic synthesis:
-
High Enantioselectivity: HNLs create a chiral active site environment that forces the cyanide nucleophile to attack the aldehyde from a specific face, leading to products with high optical purity (>95% ee is common).[3][17][18]
-
Mild Reaction Conditions: These reactions are typically run at or near room temperature and physiological pH. This minimizes side reactions, thermal degradation of the product, and energy consumption compared to many traditional chemical methods.[3]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and often operate in aqueous systems, reducing the reliance on hazardous organic solvents.[3]
Caption: Workflow for HNL-catalyzed synthesis of (R)-(+)-4-Chloromandelonitrile.
Experimental Protocol: HNL-Catalyzed Synthesis in a Biphasic System
This protocol describes a general, robust method for synthesizing chiral cyanohydrins. A biphasic system is often chosen because many aldehydes have low aqueous solubility, while the enzyme is most active in the aqueous buffer. This setup enhances substrate availability to the enzyme at the phase interface.
-
Materials & Setup:
-
Jacketed reaction vessel with overhead stirring and temperature control.
-
4-Chlorobenzaldehyde (substrate).
-
An appropriate (R)-selective Hydroxynitrile Lyase (HNL).
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Aqueous buffer (e.g., citrate buffer, pH 3.5-4.0, as many HNLs are active at low pH).[17][18]
-
Cyanide source (e.g., KCN or stabilized HCN).
-
-
Procedure:
-
Phase Preparation: To the reaction vessel, add the aqueous buffer and the organic solvent (e.g., in a 1:1 v/v ratio) and begin stirring to create a well-mixed two-phase system. Set the temperature to the enzyme's optimum, often between 25-30 °C.[17]
-
Substrate & Enzyme Addition: Dissolve the 4-chlorobenzaldehyde in the organic phase. Add the HNL enzyme to the aqueous buffer. Allow the system to equilibrate for 15-20 minutes.
-
Reaction Initiation: Begin the controlled addition of the cyanide source. For safety, in-situ generation of HCN from a salt like KCN by the buffered acid is a common strategy. This avoids handling large quantities of highly toxic HCN gas. The slow addition maintains a low steady-state concentration of cyanide, which can be inhibitory to the enzyme at high levels.
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer over time. Analyze for substrate conversion and the enantiomeric excess (% ee) of the product using chiral HPLC.
-
Work-up and Isolation: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the phases to separate.
-
Collect the upper organic layer containing the product.
-
Wash the organic layer with brine to remove any residual aqueous components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified, typically by recrystallization, to yield the final high-purity (R)-(+)-4-Chloromandelonitrile.
-
Part 4: Applications in Pharmaceutical Synthesis
The synthetic utility of (R)-(+)-4-Chloromandelonitrile stems from the reactivity of its nitrile and hydroxyl groups. It serves as a key starting material for more complex chiral molecules.
A prime example is its role in the synthesis of (R)-(-)-4-chloromandelic acid.[19] This α-hydroxy acid is a critical precursor for the synthesis of Clopidogrel (Plavix®), a widely used antiplatelet medication.[20] The synthesis involves the hydrolysis of the nitrile group of (R)-(+)-4-Chloromandelonitrile to a carboxylic acid, a transformation that can be achieved with high fidelity and retention of stereochemistry. The development of specialized nitrilase enzymes for this hydrolysis step further showcases the power of biocatalysis in pharmaceutical production.[20]
Part 5: Safety and Handling
(R)-(+)-4-Chloromandelonitrile is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: It is classified as acutely toxic. The primary hazards are:
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Storage:
Conclusion
(R)-(+)-4-Chloromandelonitrile stands out as a high-value chiral intermediate. Its well-defined structure and predictable reactivity make it an indispensable tool for asymmetric synthesis. The maturation of biocatalytic production methods using hydroxynitrile lyases has made this compound accessible with high optical purity in an efficient and sustainable manner. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation chiral therapeutics and fine chemicals.
References
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Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389. [Link]
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PubChem. (n.d.). (R)-(+)-4-Chloromandelonitrile. National Center for Biotechnology Information. [Link]
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Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
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Wei, D., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. Applied Microbiology and Biotechnology, 94(4), 939-947. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
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ResearchGate. (n.d.). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified.... [Link]
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Leah4sci. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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